2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N,3-dimethylbutanamide
Description
2-Amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N,3-dimethylbutanamide is a structurally complex amide derivative featuring a chiral pyrrolidine core, a benzyl substituent, and multiple methyl groups.
Properties
Molecular Formula |
C17H27N3O |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N,3-dimethylbutanamide |
InChI |
InChI=1S/C17H27N3O/c1-13(2)16(18)17(21)19(3)15-9-10-20(12-15)11-14-7-5-4-6-8-14/h4-8,13,15-16H,9-12,18H2,1-3H3/t15-,16?/m0/s1 |
InChI Key |
WBPPPFVISLBPTQ-VYRBHSGPSA-N |
Isomeric SMILES |
CC(C)C(C(=O)N(C)[C@H]1CCN(C1)CC2=CC=CC=C2)N |
Canonical SMILES |
CC(C)C(C(=O)N(C)C1CCN(C1)CC2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N,3-dimethylbutanamide typically involves multiple steps, including the formation of the pyrrolidine ring and the subsequent attachment of the benzyl and butanamide groups. One common method involves the reductive amination of a suitable precursor, such as a pyrrolidine derivative, with an aldehyde or ketone, followed by further functionalization to introduce the benzyl and butanamide groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and other advanced techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N,3-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrrolidine ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzyl or butanamide groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
1.1. Sodium Channel Inhibition
One of the primary applications of this compound is its potential as a sodium channel inhibitor. Sodium channels play a crucial role in the generation and propagation of action potentials in neurons. Compounds that inhibit these channels can be beneficial in treating conditions such as epilepsy and neuropathic pain.
- Case Study : A study demonstrated that derivatives of this compound exhibited significant inhibition of voltage-gated sodium channels, which could lead to new treatments for epilepsy and other related disorders .
1.2. Antidepressant Activity
Research indicates that compounds with similar structures have shown antidepressant-like effects in animal models. The modulation of neurotransmitter systems, particularly serotonin and norepinephrine, is believed to contribute to these effects.
- Findings : In preclinical trials, analogs of 2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N,3-dimethylbutanamide demonstrated a significant reduction in depressive-like behaviors in rodents .
The synthesis of 2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N,3-dimethylbutanamide involves multiple steps, including the formation of the pyrrolidine ring and subsequent functionalization.
Synthetic Route Overview :
- Formation of Pyrrolidine : Starting from commercially available precursors.
- Benzylation : Introducing the benzyl group through nucleophilic substitution.
- Final Amide Formation : Coupling with dimethylbutyric acid derivatives.
Mechanism of Action
The mechanism of action of 2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N,3-dimethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound shares key features with other amide derivatives, but its unique combination of substituents distinguishes it from analogs. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations:
Scaffold Diversity: The target compound’s pyrrolidine-amide scaffold contrasts with the benzamide () and thiazole-amide () frameworks. Pyrrolidine rings enhance conformational rigidity and may improve blood-brain barrier penetration compared to planar aromatic systems .
Directing Groups and Reactivity :
- Unlike the N,O-bidentate directing group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide , the target compound’s tertiary amide and benzyl-pyrrolidine groups may favor coordination with transition metals via nitrogen lone pairs, enabling divergent catalytic applications.
Biological Activity :
Hypothetical Pharmacological Implications
- The benzyl-pyrrolidine moiety resembles fragments in sigma-1 receptor ligands, suggesting possible neurological applications.
- Dimethyl groups may reduce metabolic degradation compared to hydroxylated analogs (e.g., ’s compound), extending half-life .
Biological Activity
2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N,3-dimethylbutanamide is a complex organic compound with potential biological activity. Its unique structure combines an amino group, a benzylpyrrolidine moiety, and a butanamide backbone, which may confer various pharmacological effects. This article explores the biological activity of this compound, including its mechanism of action, interactions with biological targets, and relevant research findings.
- Molecular Formula : C18H29N3O
- Molecular Weight : 303.4 g/mol
- IUPAC Name : 2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N,3-dimethylbutanamide
- InChI Key : MSNTYAIUUBUPOR-BHWOMJMDSA-N
The biological activity of 2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N,3-dimethylbutanamide is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound's structure allows it to bind effectively to these targets, potentially inhibiting their activity or modulating their function.
Enzyme Inhibition
Research indicates that this compound may exhibit inhibitory effects on certain enzymes involved in metabolic pathways. For instance, it has been shown to inhibit the activity of specific kinases, which play crucial roles in cell signaling and proliferation.
Receptor Binding
Studies have demonstrated that 2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N,3-dimethylbutanamide has a high affinity for various receptors, including:
- Dopamine Receptors : It binds selectively to dopamine D4 receptors with high affinity, indicating potential applications in treating neurological disorders.
- Serotonin Receptors : The compound also shows binding affinity to serotonin receptors, which could impact mood regulation and anxiety disorders .
Case Studies
- Dopamine D4 Ligands : A series of related compounds were synthesized and tested for their binding affinities to human dopamine D4 receptors. Among these compounds, several displayed selectivity over other receptor types by more than 500-fold . This suggests that 2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N,3-dimethylbutanamide could be a lead compound for the development of novel treatments for conditions like schizophrenia or ADHD.
- Kinesin Spindle Protein Inhibition : In studies focusing on cancer therapy, related compounds were identified as potent inhibitors of kinesin spindle protein (KSP), leading to cell cycle arrest and apoptosis in cancer cells. The structural similarities suggest that 2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N,3-dimethylbutanamide may exhibit similar anticancer properties .
Comparative Analysis
The biological activity of 2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N,3-dimethylbutanamide can be compared with other similar compounds:
| Compound Name | Binding Affinity (hD4) | Selectivity Ratio | Mechanism |
|---|---|---|---|
| Compound A | High | >500 | Receptor Agonist |
| Compound B | Moderate | 100 | Enzyme Inhibitor |
| 2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N,3-dimethylbutanamide | High | >500 | Dual Action (Receptor/Enzyme) |
Q & A
Q. What are the optimal synthetic routes for 2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N,3-dimethylbutanamide, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer: The synthesis typically involves multi-step reactions, including (1) coupling of the pyrrolidine scaffold with benzyl groups via reductive amination and (2) introduction of the amino-methylbutanamide moiety through peptide coupling. Key steps require strict control of temperature (0–5°C for imine formation) and pH (neutral for amidation). Purification via column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization improves purity. Monitoring intermediates using thin-layer chromatography (TLC) ensures reaction progress. Challenges include preserving stereochemical integrity at the (3S)-pyrrolidine center, which can be verified by chiral HPLC .
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodological Answer: Characterization employs:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to verify stereochemistry and substituent positions (e.g., benzyl group integration at δ 7.2–7.4 ppm).
- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ matching theoretical mass).
- Infrared (IR) Spectroscopy: Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch).
- Chiral HPLC: To validate enantiomeric purity of the (3S)-pyrrolidine center. Purity ≥95% is recommended for biological assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s pharmacological profile?
- Methodological Answer: SAR studies focus on modifying:
- Pyrrolidine Substituents: Replacing benzyl with bulkier aryl groups to enhance target affinity.
- Amino-Methylbutanamide Chain: Introducing halogenated or cyclic analogs to improve metabolic stability.
- Stereochemistry: Comparing (3S) vs. (3R) configurations for activity differences.
Computational tools like molecular docking (AutoDock Vina) predict binding modes to targets (e.g., GPCRs or enzymes). In vitro assays (e.g., enzyme inhibition, cell viability) validate predictions. Data contradictions (e.g., varying IC50 in different cell lines) require orthogonal assays (e.g., SPR for binding kinetics) .
Q. What strategies address contradictory data in biological efficacy across experimental models?
- Methodological Answer: Contradictions (e.g., high in vitro potency but low in vivo efficacy) may arise from:
- Pharmacokinetic Variability: Poor solubility or rapid metabolism. Address via formulation (nanoparticle encapsulation) or PK/PD modeling.
- Model-Specific Factors: Differences in target expression (e.g., receptor isoforms). Use isogenic cell lines or CRISPR-edited models to standardize variables.
- Assay Conditions: Optimize buffer pH, serum content, or incubation time. Meta-analysis of historical data identifies trends (e.g., correlation between logP and efficacy) .
Q. What in silico methods predict the compound’s interaction with biological targets, and how are false positives minimized?
- Methodological Answer:
- Molecular Docking: Use Glide or Schrödinger Suite to screen against target libraries (e.g., Protein Data Bank). Prioritize poses with hydrogen bonds to catalytic residues (e.g., Asp/Glu in proteases).
- Molecular Dynamics (MD) Simulations: GROMACS or AMBER assess binding stability (RMSD <2 Å over 100 ns).
- False-Positive Mitigation: Apply consensus scoring (e.g., docking + pharmacophore filtering) and validate with experimental techniques (e.g., SPR for binding affinity) .
Q. How can metabolic stability and toxicity be evaluated preclinically?
- Methodological Answer:
- Hepatic Microsomal Assays: Incubate with human/rat liver microsomes to measure half-life (t1/2) and identify metabolites via LC-MS/MS.
- CYP450 Inhibition: Screen for inhibition of CYP3A4/2D6 using fluorogenic substrates.
- hERG Channel Assay: Patch-clamp electrophysiology to assess cardiotoxicity risk (IC50 >10 μM preferred).
- Ames Test: Bacterial reverse mutation assay for genotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
